molecular formula C22H25N5O B11256099 N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide

Cat. No.: B11256099
M. Wt: 375.5 g/mol
InChI Key: BUEKQVVKXWPGJB-UHFFFAOYSA-N
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Description

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide is a synthetic organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a 4-methylphenyl group and an amide linkage to a butanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide is unique due to its specific substitution pattern on the pyrimidine ring and its amide linkage to butanamide. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]butanamide

InChI

InChI=1S/C22H25N5O/c1-4-5-21(28)25-18-10-12-19(13-11-18)26-22-23-16(3)14-20(27-22)24-17-8-6-15(2)7-9-17/h6-14H,4-5H2,1-3H3,(H,25,28)(H2,23,24,26,27)

InChI Key

BUEKQVVKXWPGJB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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